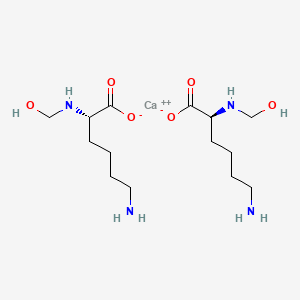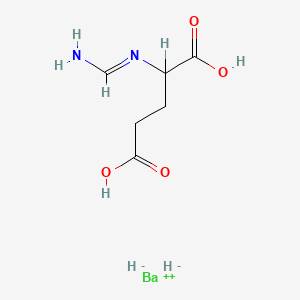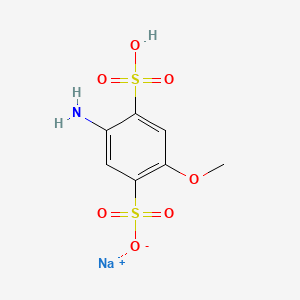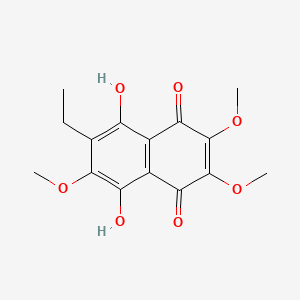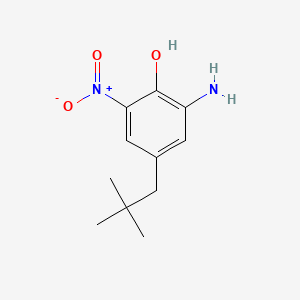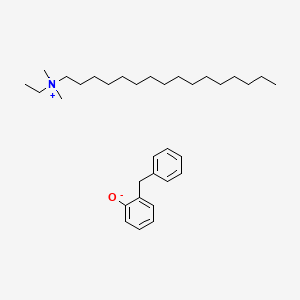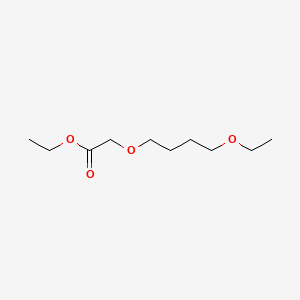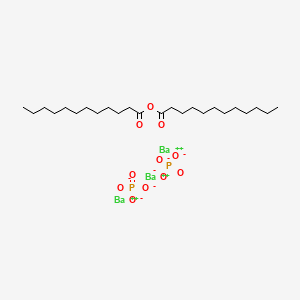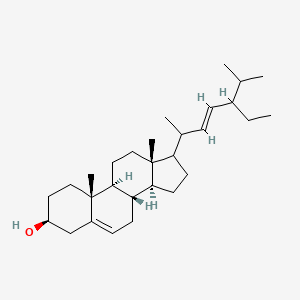
(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol, also known as stigmasterol, is a naturally occurring sterol found in various plant sources. It is a member of the phytosterol family, which are plant-derived compounds structurally similar to cholesterol. Stigmasterol is known for its potential health benefits and is widely studied for its biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmasterol can be synthesized through various chemical routes. One common method involves the extraction from plant sources such as soybeans, where it is present in significant amounts. The extraction process typically involves solvent extraction followed by purification steps such as crystallization and chromatography .
Industrial Production Methods
Industrial production of stigmasterol often involves the use of high-performance liquid chromatography (HPLC) for purification. The process starts with the extraction of crude plant material, followed by saponification to remove fatty acids. The resulting mixture is then subjected to HPLC to isolate pure stigmasterol .
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasterol undergoes various chemical reactions, including:
Oxidation: Stigmasterol can be oxidized to form stigmasterone, a ketone derivative.
Reduction: Reduction of stigmasterol can yield saturated sterols.
Substitution: Various substitution reactions can occur at the hydroxyl group at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Stigmasterone
Reduction: Saturated sterols
Substitution: Acetylated derivatives
Wissenschaftliche Forschungsanwendungen
Stigmasterol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various steroids and hormones.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cholesterol-lowering effects.
Industry: Used in the production of pharmaceuticals, cosmetics, and dietary supplements.
Wirkmechanismus
Stigmasterol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, influencing their fluidity and permeability. Additionally, stigmasterol can modulate the activity of enzymes involved in cholesterol metabolism, thereby exerting cholesterol-lowering effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar to stigmasterol and also found in plant sources.
Ergosterol: A sterol found in fungi, structurally similar but with different biological activities.
Uniqueness of Stigmasterol
Stigmasterol is unique due to its specific structural features, such as the double bond at the 22-position, which distinguishes it from other phytosterols. This structural uniqueness contributes to its distinct biological activities and potential health benefits .
Eigenschaften
CAS-Nummer |
80735-61-1 |
|---|---|
Molekularformel |
C29H48O |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20?,21?,23-,24-,25?,26-,27-,28-,29+/m0/s1 |
InChI-Schlüssel |
HCXVJBMSMIARIN-FFOQWDAPSA-N |
Isomerische SMILES |
CCC(/C=C/C(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


